1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQDPMAHVVEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide typically involves multiple steps, including the formation of the oxoindolinyl core and the introduction of the fluorophenyl and methanesulfonamide groups. Common synthetic routes may involve the following steps:
Formation of the oxoindolinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the methanesulfonamide group: This can be accomplished through sulfonamide formation reactions using methanesulfonyl chloride and appropriate amine precursors.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s potential therapeutic properties may be explored for the development of new drugs or treatments for various diseases.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group offers a balance of electronegativity and steric bulk compared to 3-chloro-N-phenyl-phthalimide (). Fluorine’s smaller size and higher electronegativity may enhance binding precision relative to chlorine .
- Sulfonamide vs. Sulfone : The methanesulfonamide bridge in the target compound differs from Sch225336’s bis-sulfone structure (). Sulfonamides are more polar and prone to hydrogen bonding, whereas sulfones exhibit stronger electron-withdrawing effects, influencing receptor selectivity .
Biological Activity
1-(3-Fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 3-fluorophenyl derivatives with oxindole structures. The synthesis typically involves the use of reagents such as triethylamine and acetone under controlled conditions. Characterization techniques like NMR and X-ray crystallography confirm the structural integrity of the compound, highlighting key bond lengths and angles that fall within expected ranges for similar compounds.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 | Induction of apoptosis via ROS production |
| MDA-MB-231 | 0.80 | Inhibition of Notch-AKT signaling |
| A549 (Lung) | 1.21 | Cell cycle arrest at G2/M phase |
The compound's effectiveness is attributed to its ability to induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells, which ultimately triggers apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 30 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 25 µg/mL | Bactericidal |
The mechanism behind its antimicrobial action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Case Studies
A notable study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound in a murine model of breast cancer. The study reported a significant reduction in tumor size following treatment with the compound compared to control groups. Furthermore, histological analysis revealed decreased cell proliferation markers in treated tumors, confirming the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
